molecular formula C11H10N2O B070398 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde CAS No. 179055-93-7

3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde

Cat. No. B070398
M. Wt: 186.21 g/mol
InChI Key: JMMVYZMDDGBVAW-UHFFFAOYSA-N
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Description

3-(1-Methyl-1H-pyrazol-4-yl)benzaldehyde is a compound of interest due to its potential in various chemical syntheses and applications in materials science. Its structure, featuring a pyrazole ring attached to a benzaldehyde moiety, suggests a capability for engaging in diverse chemical reactions.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves condensation reactions, cyclization, and substitution processes. For compounds similar to 3-(1-Methyl-1H-pyrazol-4-yl)benzaldehyde, methodologies might include the reaction of methyl 1-phenyl pyrazolin-5-one under specific conditions to introduce various substituents on the pyrazole ring, as demonstrated by Karale et al. (2002) in their work on pyrazolin-5-ones (Karale et al., 2002).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by X-ray crystallography, revealing details such as conformation, bond lengths, and angles. The structure of similar compounds, like 3-(benzo[d][1,3]dioxol-5-yl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, has been determined, showing a twisted conformation between rings and a variety of intermolecular interactions (Kumara et al., 2018).

Chemical Reactions and Properties

Pyrazole derivatives engage in numerous chemical reactions, including cyclization, nucleophilic substitution, and condensation. These reactions are pivotal for the synthesis of complex molecules with potential applications in pharmaceuticals and materials science. For example, reactions involving pyrazole derivatives with aldehydes and ketones can lead to a wide range of functionalized compounds (Bogza et al., 2005).

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery . They are used as scaffolds in the synthesis of bioactive chemicals . Pyrazoles have potential applications in the agrochemical and medicinal chemistry industries as pesticides, anti-inflammatory medications, and antitumor drugs .

Agrochemistry

Pyrazoles are also used in agrochemistry . They are used in the synthesis of pesticides .

Coordination Chemistry and Organometallic Chemistry

In coordination chemistry and organometallic chemistry, pyrazoles are used due to their ability to act as ligands .

Synthesis of Fluorinated Fused-Ring Pyrazoles

Fluorinated fused-ring pyrazoles may also possess medicinally useful properties . An example of this is the acid-catalyzed synthesis of a new tricyclic, trifluoromethylated indenopyrazole, 3-methyl-1- (4- (trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4 (1 H )-one, from 2-acetyl-1,3-indanedione and 4-trifluoromethylphenylhydrazine .

Antileishmanial and Antimalarial Evaluation

Pyrazole derivatives have been evaluated for their antileishmanial and antimalarial activities . A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a pyrazole derivative .

Synthesis of Isoquinoline Derivatives

A compound similar to “3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde”, specifically “N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine”, has been synthesized via a three-step procedure including a Buchwald–Hartwig arylamination with benzophenone imine and a highly regioselective nucleophilic aromatic substitution . The inhibitory potency of the title compound was evaluated for selected kinases harboring a rare cysteine in the hinge region (MPS1, MAPKAPK2 and p70S6Kβ/S6K2) .

Antioxidant Screening

Pyrazole derivatives have been used for antioxidant screening . For example, new 2-cyano-3-(1, 3-diphenyl-1H-pyrazol-4-yl) acryloyl amide derivatives and some pyrazole-based heterocycles have been synthesized and screened for their antioxidant properties .

Antibacterial and Antifungal Activity

Pyrazole derivatives have shown potential antibacterial and antifungal activity . The structure-activity relationship (SAR) of the synthesized compounds shows potential antibacterial and antifungal activity .

Synthesis of Heterocycles

Pyrazoles are used in the synthesis of heterocycles . They are used as scaffolds in the synthesis of bioactive chemicals .

Antipyretic Activity

Pyrazole derivatives have shown potential antipyretic activity . The structure-activity relationship (SAR) of the synthesized compounds shows potential antipyretic activity .

Anti-allergic Activity

Pyrazole derivatives have shown potential anti-allergic activity . The structure-activity relationship (SAR) of the synthesized compounds shows potential anti-allergic activity .

Antiviral Activity

Pyrazole derivatives have shown potential antiviral activity . The structure-activity relationship (SAR) of the synthesized compounds shows potential antiviral activity .

Safety And Hazards

The safety information for 3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde includes hazard statements H315, H319, and H335, which indicate that it may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

3-(1-methylpyrazol-4-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-13-7-11(6-12-13)10-4-2-3-9(5-10)8-14/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMMVYZMDDGBVAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CC=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40443018
Record name 3-(1-METHYL-1H-PYRAZOL-4-YL)BENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde

CAS RN

179055-93-7
Record name 3-(1-METHYL-1H-PYRAZOL-4-YL)BENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Tanaka, T Terasawa, H Hagihara… - Journal of medicinal …, 1998 - ACS Publications
A series of N-alkyl-N-(heteroaryl-substituted benzyl)-N‘-arylurea and related derivatives represented by 2 and 3 have been prepared and evaluated for their ability to inhibit acyl-CoA:…
Number of citations: 118 pubs.acs.org

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